Ethenesulfonyl chloride, 2-phenyl-

Description

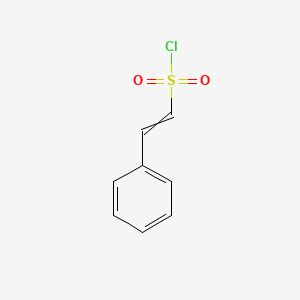

2-Phenyl ethenesulfonyl chloride (CAS: 4025-71-2) is an organosulfur compound characterized by a sulfonyl chloride group (-SO₂Cl) attached to an ethene (vinyl) backbone substituted with a phenyl group at the 2-position. Its structure combines the reactivity of a sulfonyl chloride with the conjugation effects of the ethene moiety, making it a versatile intermediate in organic synthesis. The compound is used in the preparation of sulfonamides, sulfonate esters, and other derivatives, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-phenylethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWRSBMOCIQLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311123 | |

| Record name | β-Styrenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-26-3 | |

| Record name | β-Styrenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Styrenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethenesulfonyl chloride, specifically the 2-phenyl variant, is a sulfonyl chloride compound known for its diverse biological activities primarily through its derivatives. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 202.68 g/mol

- Structure : Characterized by a reactive sulfonyl group attached to an ethenyl moiety.

Ethenesulfonyl chloride acts as an electrophile due to the presence of the sulfonyl chloride group, allowing it to participate in various chemical reactions, particularly with nucleophiles.

Enzyme Inhibition

Research indicates that derivatives of ethenesulfonyl chloride can inhibit amine oxidases, which are enzymes linked to inflammatory and autoimmune diseases. This inhibition suggests potential therapeutic applications in treating conditions associated with these enzymes .

Insecticidal Properties

Compounds derived from ethenesulfonyl chloride have demonstrated insecticidal properties by targeting GABA-gated chloride channels in insects. This mechanism highlights their potential use in agricultural chemistry for pest control .

Synthesis Methods

The synthesis of 2-phenyl-ethenesulfonyl chloride can be achieved through several methods:

- Direct Reaction : Reaction of phenyl compounds with sulfur dichloride.

- Substitution Reactions : Utilizing nucleophilic substitution with various amines or alcohols to form stable products.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of isophosphinoline-2-oxides, which can be perceived as bioisosteres of ethenesulfonyl derivatives. The compounds displayed selective antibacterial activity against Staphylococcus aureus, indicating the potential for developing new antibiotics based on this structural framework .

Case Study 2: Covalent Inhibitors Discovery

In another study focusing on covalent inhibitors of human neutrophil elastase (hNE), ethenesulfonyl derivatives were evaluated for their binding efficacy. The monovinylogous derivative exhibited significant inhibitory activity with an IC50 value of 2.2 ± 0.7 μM, demonstrating the compound's potential in addressing inflammatory diseases .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethenesulfonyl fluoride | C2H3ClF2O2S | More reactive than its chloride counterpart; used in click chemistry. |

| Phenylsulfonic acid | C6H6O3S | A non-chlorinated analog; utilized in various chemical syntheses. |

| Benzene sulfonamide | C6H7N | Important intermediate in medicinal chemistry; lacks ethylene functionality. |

Ethenesulfonyl chloride stands out due to its dual functionality as both an electrophile and a precursor for diverse chemical transformations. Its ability to form stable sulfonamide linkages while retaining reactivity towards nucleophiles makes it particularly valuable in synthetic organic chemistry compared to similar compounds .

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules

Ethenesulfonyl chloride serves as a crucial building block in the synthesis of complex organic compounds. Its ability to react with various nucleophiles facilitates the formation of sulfonamide linkages and other functional groups.

Reactivity with Nucleophiles

The compound readily interacts with nucleophiles, leading to stable products that can undergo further transformations. For instance, modifying substituents on phenolic compounds can significantly influence their reactivity towards ethenesulfonyl chloride.

Case Study: Synthesis of β-Arylethenesulfonyl Fluorides

A notable application is demonstrated through the Heck-Matsuda process, which synthesizes β-arylethenesulfonyl fluorides from ethenesulfonyl fluoride. This reaction showcases the compound's utility as a coupling partner in palladium-catalyzed reactions, yielding bis-electrophiles that are valuable for drug discovery .

Medicinal Chemistry

Biological Activity

Derivatives of ethenesulfonyl chloride exhibit biological activity, particularly in inhibiting amine oxidases—enzymes involved in inflammatory and autoimmune diseases. Research indicates that these derivatives can target GABA-gated chloride channels in insects, suggesting potential applications as insecticides.

Case Study: Inhibition of Amine Oxidases

Studies have shown that compounds derived from ethenesulfonyl chloride can effectively inhibit amine oxidases, presenting opportunities for therapeutic applications in treating inflammatory diseases.

Agricultural Chemistry

Ethenesulfonyl chloride's derivatives have been explored for their insecticidal properties. The ability to target specific biological pathways makes these compounds attractive for developing new agricultural chemicals that are effective against pests while being environmentally friendly.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen-Substituted Analogues

- (E)-2-(4-Chlorophenyl)ethenesulfonyl Chloride : The chloride substituent on the phenyl ring introduces moderate electron-withdrawing effects. Crystal structure analysis (CSD Ref. IYEPIN) reveals intermolecular interactions and packing similar to its bromo analogue, (E)-2-(4-bromophenyl)ethenesulfonyl fluoride, suggesting minimal structural disruption from halogen substitution .

- (E)-2-(4-Fluorophenyl)ethenesulfonyl Chloride: The fluorine substituent, being strongly electron-withdrawing, enhances the electrophilicity of the sulfonyl chloride group. Predicted collision cross-section (CCS) values (e.g., 142.9 Ų for [M+H]+) indicate distinct physicochemical behavior compared to non-fluorinated analogues .

b. Alkyl-Substituted Analogues

- This compound’s IUPAC nomenclature emphasizes the ethene backbone, distinguishing it from saturated analogues .

Backbone Modifications: Ethene vs. Ethane

- 2-Phenylethanesulfonyl Chloride (CAS: 4025-71-2) : The saturated ethane backbone reduces conjugation with the sulfonyl group, resulting in lower reactivity toward nucleophiles compared to the ethene analogue. This structural difference impacts applications, such as slower reaction kinetics in sulfonamide formation .

- Hazard data for this compound highlight severe irritation risks, though its aliphatic structure may reduce persistence compared to aromatic analogues .

Heterocyclic Analogues

- (E)-2-(5-Chlorothien-2-yl)ethenesulfonyl Chloride : Replacing the phenyl group with a thiophene ring alters electronic properties due to sulfur’s polarizability. This derivative is utilized in synthesizing Factor Xa inhibitors, demonstrating the role of heterocycles in modulating biological activity .

Leaving Group Variations

- Ethenesulfonyl Fluoride (CAS: 677-25-8) : The fluoride leaving group is less reactive than chloride in nucleophilic substitutions, limiting its utility in reactions requiring facile displacement. However, its stability may be advantageous in specific catalytic processes .

Comparative Data Table

Reactivity and Hazard Considerations

- Reactivity : The ethene backbone in 2-phenyl ethenesulfonyl chloride enhances electrophilicity at the sulfonyl group due to conjugation, facilitating nucleophilic attacks. This contrasts with ethane-based analogues, where saturation reduces reactivity .

- Hazards : Sulfonyl chlorides universally pose risks of severe irritation (skin, eyes, respiratory tract). However, 2-phenyl ethenesulfonyl chloride’s aromatic structure may confer greater stability compared to aliphatic derivatives like 2-chloroethanesulfonyl chloride, which lacks established exposure limits despite similar hazards .

Q & A

Q. What are the recommended storage conditions for 2-phenyl-ethenesulfonyl chloride to ensure stability?

Q. What personal protective equipment (PPE) is essential when handling 2-phenyl-ethenesulfonyl chloride?

PPE must include:

- Gloves : Chemically resistant (e.g., nitrile or neoprene).

- Lab Coat : Impervious to liquids, with long sleeves.

- Eye Protection : Goggles or face shield.

- Respiratory Protection : Use fume hoods or NIOSH-approved respirators if ventilation is insufficient.

Training under OSHA 1910.132 guidelines is mandatory to ensure proper PPE usage and emergency response protocols. Replace PPE daily or immediately after contamination .

Q. Which spectroscopic methods are typically employed to characterize 2-phenyl-ethenesulfonyl chloride?

Key techniques include:

- NMR Spectroscopy : To confirm structure (e.g., H and C for phenyl and sulfonyl groups).

- FT-IR : Identify S=O stretching (~1350–1200 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 172.61 g/mol).

- Elemental Analysis : Quantify C, H, S, and Cl content.

Cross-reference data with computational models (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-phenyl-ethenesulfonyl chloride to minimize byproduct formation?

Optimization strategies:

- Temperature Control : Maintain reaction temperatures below 50°C to avoid thermal decomposition (decomposition products include HCl and sulfur oxides) .

- Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency, as seen in analogous Diels-Alder reaction studies .

- In Situ Monitoring : Employ HPLC or GC-MS to detect intermediates and adjust reagent stoichiometry dynamically.

Q. What analytical strategies are recommended when encountering contradictory data in reactivity studies?

- Mechanistic Probes : Use isotopic labeling (e.g., S or C) to track reaction pathways.

- Kinetic Analysis : Compare rate constants under varied conditions (e.g., solvent polarity, temperature) to identify rate-determining steps.

- Computational Modeling : Apply DFT or MD simulations to predict electronic effects of the phenyl substituent on sulfonyl chloride reactivity, as demonstrated in studies on substituted butadienes .

- Cross-Validation : Replicate experiments with alternative characterization methods (e.g., X-ray crystallography if crystalline derivatives are obtainable).

Q. How should one address thermal instability during exothermic reactions involving 2-phenyl-ethenesulfonyl chloride?

- Reaction Calorimetry : Pre-screen reactions using DSC or ARC to identify exothermic peaks.

- Cooling Systems : Use jacketed reactors with cryogenic cooling (e.g., dry ice/acetone).

- Quenching Protocols : Have aqueous bases (e.g., NaHCO₃) on standby to neutralize excess reagent.

- Decomposition Mitigation : Avoid prolonged heating; monitor for gas evolution (e.g., HCl, SO₂) using gas detectors .

Q. What are the fire hazards associated with 2-phenyl-ethenesulfonyl chloride, and how should they be managed?

- Combustibility : Classified as a combustible liquid. Use CO₂ or dry chemical extinguishers; avoid water due to reactivity .

- Decomposition Products : Includes sulfuric acid, HCl, and sulfur oxides. Conduct reactions in fume hoods with scrubbers.

- Emergency Response : For large spills, contact CHEMTREC (800-424-9300) and evacuate the area. Firefighters must use OSHA 1910.156-compliant gear .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reactivity of 2-phenyl-ethenesulfonyl chloride with nucleophiles?

- Reaction Condition Audit : Verify solvent purity, moisture levels, and catalyst activity.

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolysis to sulfonic acids).

- Literature Comparison : Cross-reference with studies on analogous compounds (e.g., ethanesulfonyl chloride derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.